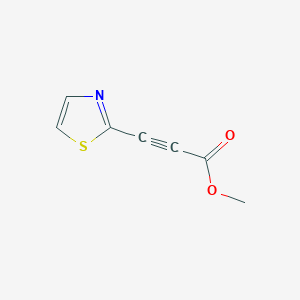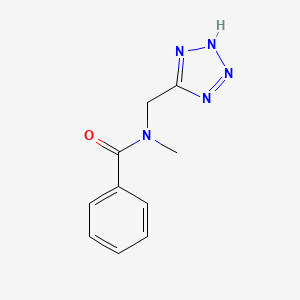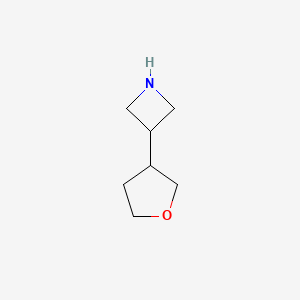![molecular formula C14H16N2 B1423511 Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine CAS No. 1251061-01-4](/img/structure/B1423511.png)
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Übersicht
Beschreibung
“Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine” is a chemical compound . It is also known as “(1S)-N-methyl-1-(4-pyridinyl)ethanamine” and has the InChI code "1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1" .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study discussed the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, one study presented the crystal structure of the freebase Imatinib, which precipitated from a 1:10 mixture with arginine .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . A base-promoted reaction of 1-arylethylamines with ynones gives polysubstituted pyridines via direct β-C(sp3)-H functionalization of enaminones under metal-free conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the calculation results of one study revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Wissenschaftliche Forschungsanwendungen
-
- Application : Imatinib, a therapeutic agent used to treat leukemia, has a structure similar to the compound you mentioned . It specifically inhibits the activity of tyrosine kinases .
- Method : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
- Results : Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
-
- Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
-
- Application : A compound similar to the one you mentioned has been shown to exhibit biological activity against certain types of cancer cells.
-
- Application : Imidazole-containing compounds, which share some structural similarities with the compound you mentioned, have a broad range of chemical and biological properties .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities .
- Method : Indole derivatives have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
- Application : Triazole compounds, which share some structural similarities with the compound you mentioned, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Method : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
- Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDQXMZRTWWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



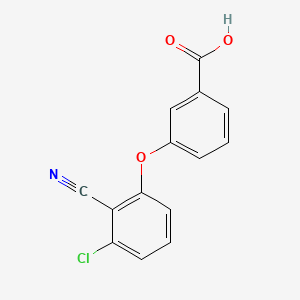
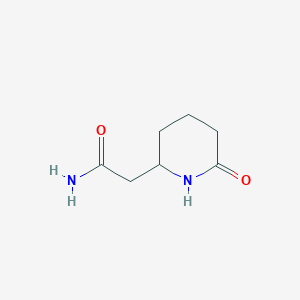
![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)
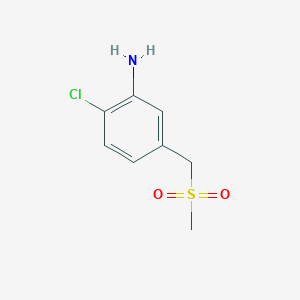
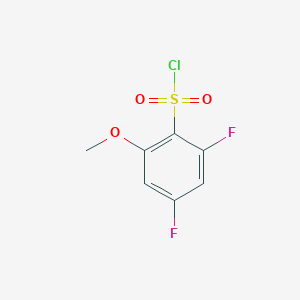
![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
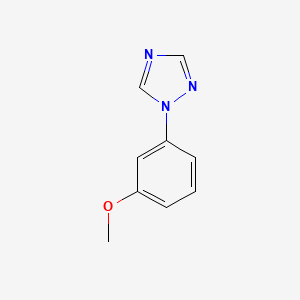
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)
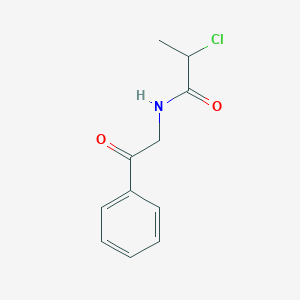
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
